An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyltriisopropylsilylamine
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyltriisopropylsilylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyltriisopropylsilylamine, a sterically hindered organosilicon compound, serves as a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application as a silylating agent, and a summary of its spectral data. The information presented is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective utilization of this versatile chemical.
Chemical and Physical Properties
N,N-Dimethyltriisopropylsilylamine, also known as (Dimethylamino)triisopropylsilane, is a colorless liquid with a characteristic ammonia-like odor.[1] It is recognized for its utility in a variety of chemical processes owing to its unique structural and reactive characteristics.[1]
Table 1: Physical and Chemical Properties of N,N-Dimethyltriisopropylsilylamine
| Property | Value | Reference |
| CAS Number | 181231-66-3 | [1][2][3] |
| Molecular Formula | C₁₁H₂₇NSi | [1][2] |
| Molecular Weight | 201.42 g/mol | [1][2] |
| Melting Point | 27-30 °C | [1] |
| Boiling Point | 76-78 °C at 8 mmHg | [1] |
| Density | 0.833 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.451 | [1] |
| Flash Point | 67 °C | [1] |
| Solubility | Insoluble in water.[1] Good solubility in organic solvents.[4] | |
| Vapor Pressure | 0.0585 mmHg at 25°C | [1] |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of N,N-Dimethyltriisopropylsilylamine is expected to show characteristic signals for the triisopropylsilyl and dimethylamino groups. The protons of the three isopropyl groups will likely appear as a complex multiplet or as a doublet and a septet. The six protons of the two methyl groups on the nitrogen atom are chemically equivalent and should give a single sharp peak.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, distinct signals are expected for the carbons of the isopropyl groups (both methine and methyl carbons) and the methyl carbons of the dimethylamino group. The chemical shifts of these carbons are influenced by the neighboring silicon and nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum of N,N-Dimethyltriisopropylsilylamine will be characterized by absorptions corresponding to C-H stretching and bending vibrations of the alkyl groups. A key feature will be the Si-N stretching vibration. Based on analogous silylamines, this peak is expected in the fingerprint region. For instance, in N,N-dimethylmethanamine (trimethylamine), C-N vibrations are observed in the 1220-1020 cm⁻¹ range.[5]
Mass Spectrometry
Mass spectrometry of N,N-Dimethyltriisopropylsilylamine would show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl and isopropyl groups, as well as cleavage of the Si-N bond. Predicted collision cross-section values for various adducts have been calculated.[6]
Chemical Reactivity and Applications
N,N-Dimethyltriisopropylsilylamine is primarily utilized as a silylating agent, a reagent for introducing a triisopropylsilyl (TIPS) group into a molecule.[1] The bulky triisopropylsilyl group is an effective protecting group for various functional groups, particularly alcohols, due to its steric hindrance which provides stability under a range of reaction conditions.
Silylation of Alcohols
The silylation of alcohols involves the reaction of the hydroxyl group with N,N-Dimethyltriisopropylsilylamine to form a triisopropylsilyl ether. This reaction protects the alcohol functionality, allowing for subsequent chemical transformations on other parts of the molecule. The dimethylamino group acts as a leaving group.
Experimental Protocols
Synthesis of N,N-Dimethyltriisopropylsilylamine
A general method for the synthesis of silylamines involves the reaction of a silyl halide with an amine. For N,N-Dimethyltriisopropylsilylamine, this would involve the reaction of triisopropylsilyl chloride with dimethylamine.
General Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of triisopropylsilyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dimethylamine (in a suitable solvent or as a condensed gas) to the stirred solution of triisopropylsilyl chloride. An excess of dimethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The reaction progress can be monitored by techniques such as TLC or GC.
-
Upon completion, the reaction mixture will contain the product and dimethylammonium chloride precipitate.
-
Filter the mixture to remove the salt and wash the solid with the anhydrous solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure N,N-Dimethyltriisopropylsilylamine.
Silylation of a Primary Alcohol using N,N-Dimethyltriisopropylsilylamine
This protocol describes a general procedure for the protection of a primary alcohol.
Workflow for Alcohol Silylation:
Figure 1. General workflow for the silylation of an alcohol.
Detailed Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add N,N-Dimethyltriisopropylsilylamine (1.1 to 1.5 equivalents).
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Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether.
-
Purify the crude product by column chromatography on silica gel to afford the pure triisopropylsilyl-protected alcohol.
Safety and Handling
N,N-Dimethyltriisopropylsilylamine is classified as an irritant.[1] It is advisable to handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.[1]
Logical Relationships in Silylation
The choice of silylating agent and reaction conditions is critical for achieving the desired outcome in organic synthesis. The steric bulk of the silyl group and the reactivity of the silylating agent are key factors to consider.
Figure 2. Factors influencing the outcome of a silylation reaction.
Conclusion
N,N-Dimethyltriisopropylsilylamine is a specialized silylating agent with applications in complex organic synthesis, particularly where a bulky and stable protecting group is required. Its physical and chemical properties, as outlined in this guide, provide a foundation for its effective use in the laboratory. The provided experimental protocols offer a starting point for the synthesis and application of this reagent. As with any chemical procedure, optimization may be necessary based on the specific substrate and desired outcome.
References
- 1. Cas 181231-66-3,(DIMETHYLAMINO)TRIISOPROPYLSILANE 96 | lookchem [lookchem.com]
- 2. Silane reagent 6 page [m.chemicalbook.com]
- 3. Category of chemicals: Silane reagent - chemBlink [chemblink.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
